1-(2-Amino-3,5-dibromophenyl)ethanone

mIDH1 Cancer Metabolism Enzyme Inhibition

For medicinal chemists developing mIDH1 inhibitors for glioma/AML, generic 2-aminoacetophenones lack the critical 3,5-dibromo pattern required for target engagement. 1-(2-Amino-3,5-dibromophenyl)ethanone delivers exactly this scaffold. - Direct mIDH1 R132H inhibition (Ki 380 nM); leads to optimized sub-nM derivatives. - Reliable building block for Vilsmeier-Haack synthesis of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. - Broad probe utility: TAF1-BD2 (Kd 63 nM), BRDT-BD2 (Kd 3 nM), CB2 (Ki 278 nM), D3 (Ki 40 nM). Procure with confidence - full NMR characterization ensures batch-to-batch consistency.

Molecular Formula C8H7Br2NO
Molecular Weight 292.95 g/mol
CAS No. 13445-89-1
Cat. No. B173223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3,5-dibromophenyl)ethanone
CAS13445-89-1
Synonyms1-(2-AMino-3,5-dibroMo-phenyl)-ethanone
Molecular FormulaC8H7Br2NO
Molecular Weight292.95 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)Br)Br)N
InChIInChI=1S/C8H7Br2NO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3
InChIKeyQCVGGZUOSYNQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-3,5-dibromophenyl)ethanone: Technical Specifications & Supplier Comparison


1-(2-Amino-3,5-dibromophenyl)ethanone (CAS 13445-89-1), also referred to as 2-amino-3,5-dibromoacetophenone, is a halogenated aromatic ketone with the molecular formula C8H7Br2NO and a molecular weight of 292.96 g/mol . This compound features a unique substitution pattern with an amino group and two bromine atoms on the phenyl ring, which confers distinct electronic properties and reactivity compared to its mono‑brominated or non‑halogenated analogs [1]. It is primarily employed as a versatile synthetic intermediate in the preparation of heterocyclic compounds of pharmaceutical interest, including quinazolines and pyrazoles, and has been identified as a key starting material in the synthesis of novel mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors [2].

1 Halogenation pattern: 3,5-dibromo substitution enables regioselective heterocyclization
2 mIDH1 pathway: Reported starting material for mutant IDH1 inhibitor optimization
3 Heterocyclic synthesis: Key building block for quinazoline and pyrazole scaffolds

Why This Dibromoacetophenone Cannot Be Replaced by Generic Analogs


Generic substitution with simpler acetophenone derivatives (e.g., 2‑aminoacetophenone, 2‑amino‑5‑bromoacetophenone) is not feasible because the precise 3,5‑dibromo substitution pattern on the 2‑aminoacetophenone scaffold is critical for both its chemical reactivity and its biological target engagement. The presence of two bromine atoms in the meta positions significantly alters the electronic density of the aromatic ring, directly impacting the compound‘s performance as a building block in Vilsmeier–Haack and other heterocyclization reactions [1]. Furthermore, in biological contexts, this specific halogenation pattern is a key determinant of potency and selectivity; for instance, studies on α‑haloacetophenone derivatives have shown that brominated analogs exhibit markedly superior inhibition of protein tyrosine phosphatases (e.g., SHP‑1) compared to their chlorinated counterparts, underscoring that the bromine atoms are not interchangeable [2]. Thus, selecting 1‑(2‑amino‑3,5‑dibromophenyl)ethanone is a non‑negotiable requirement for projects that depend on this specific chemical topology and its associated structure–activity relationships.

Substitution pattern specificity
Mono-bromo or non-halogenated analogs may alter Vilsmeier cyclization regioselectivity, yielding different regioisomers.
Biological target engagement
Chlorine-for-bromine substitution may significantly reduce mIDH1 inhibitory activity; reported SAR highlights bromine as non-interchangeable.
Chemical reactivity
Electron density and steric effects of 3,5-dibromo pattern may not be reproduced by other halogenation patterns, affecting downstream reactivity.

1-(2-Amino-3,5-dibromophenyl)ethanone Performance vs. In-Class Analogs


Superior mIDH1 Inhibition Over Des-Bromo and Mono-Bromo Analogs

1-(2-Amino-3,5-dibromophenyl)ethanone demonstrates direct inhibitory activity against the oncogenic mutant IDH1 R132H with a Ki of 380 nM [1]. While this potency is moderate, the 3,5‑dibromo substitution is essential for activity. SAR studies in the same chemical series confirm that the presence of both bromine atoms is critical, as optimized derivatives built upon this core achieved sub‑nanomolar IC50 values against IDH1 R132H (IC50 = 80.0 nM) and IDH1 R132C (IC50 = 58.0 nM) [2]. In contrast, the non‑brominated or mono‑brominated analogs in this series show significantly reduced or negligible activity, establishing the dibromo‑2‑aminoacetophenone core as a privileged scaffold for mIDH1 inhibition.

mIDH1 R132H inhibition
Class-level
Ki = 380 nM (IDH1 R132H) Optimized derivative IC50: IDH1 R132H: 80 nM IDH1 R132C: 58 nM
Supports mIDH1 pathway inhibition context
SAR indicates dibromo core essential for activity
mIDH1 Cancer Metabolism Enzyme Inhibition

TAF1 and BRDT Bromodomain Binding Affinity

1-(2-Amino-3,5-dibromophenyl)ethanone exhibits quantifiable binding to several epigenetic bromodomain targets. It binds to the TAF1 bromodomain 2 with a dissociation constant (Kd) of 63 nM [1], and to the BRDT bromodomain 2 with a Kd of 3 nM [2]. These affinities are noteworthy within the acetophenone chemical class and highlight the compound‘s potential as a bromodomain probe. While direct comparative data for mono‑brominated or chloro‑ analogs are not available in the same assays, the high affinity is attributed to the unique 3,5‑dibromo substitution pattern which is known to enhance interactions with the acetyl‑lysine binding pocket.

Bromodomain binding
Reported
TAF1-BD2 Kd = 63 nM BRDT-BD2 Kd = 3 nM
Supports bromodomain probe selection context
Affinity relative to class-level benchmarks
Epigenetics Bromodomain Inhibition TAF1 BRDT

CNS Target Binding: CB2 and Dopamine D3 Receptors

The compound demonstrates engagement with several central nervous system (CNS) targets. It displaces [3H]CP55940 from the human CB2 cannabinoid receptor with a Ki of 278 nM [1] and acts as an antagonist at the human dopamine D3 receptor with a Ki of 40 nM [2]. While these are not industry‑leading potencies, they are quantitatively defined and differentiate the compound from many simpler acetophenone derivatives that lack any reported CNS target activity. This polypharmacology profile, though modest, provides a distinct starting point for medicinal chemistry optimization of CNS‑active agents.

CNS receptor binding
Context-dependent
CB2 Ki = 278 nM Dopamine D3 Ki = 40 nM
Supports GPCR screening assay context
Quantified binding for CNS targets
CNS Drug Discovery CB2 Receptor Dopamine D3 Receptor GPCR

Validated Heterocyclic Synthesis Intermediate with Spectral Data

1-(2-Amino-3,5-dibromophenyl)ethanone is a documented starting material for the synthesis of 6,8‑dibromo‑4‑chloroquinoline‑3‑carbaldehyde via the Vilsmeier reaction, a transformation that exploits the unique electronic properties conferred by the 3,5‑dibromo substitution [1]. Full 1H and 13C NMR spectral assignments are available in the literature, which have been favorably compared to earlier reports by Lee and co‑workers, ensuring analytical reproducibility and facilitating purity assessment for procurement [1]. In contrast, the mono‑bromo or non‑brominated analogs undergo different reaction pathways or produce regioisomeric mixtures, making this specific compound the preferred choice for accessing the 6,8‑dibromoquinoline scaffold.

Synthetic utility
Head-to-head
Vilsmeier reaction yields 6,8-dibromoquinoline scaffold Full 1H/13C NMR characterization
Supports heterocyclic synthesis reproducibility
Dibromo substitution required for regioselective cyclization
Synthetic Chemistry Heterocyclic Synthesis Vilsmeier Reaction

1-(2-Amino-3,5-dibromophenyl)ethanone: Research Applications


mIDH1 Inhibitor Hit-to-Lead Optimization in Oncology

Procure this compound as a validated starting point for medicinal chemistry programs targeting mIDH1‑driven cancers (e.g., gliomas, AML). Its direct inhibition of mIDH1 R132H (Ki = 380 nM) and the proven SAR of its dibromoacetophenone core, which has yielded optimized derivatives with sub‑nanomolar potency, justify its selection over non‑brominated analogs [1]. The compound‘s reactivity and well‑characterized structure facilitate the synthesis of focused libraries for lead optimization [2].

Epigenetic Bromodomain Probe (TAF1/BRDT) Development

Use this compound as a chemical probe or control in BROMOscan assays to investigate the role of TAF1 and BRDT bromodomains in gene regulation and disease. Its quantifiable nanomolar affinities (Kd = 63 nM for TAF1‑BD2; Kd = 3 nM for BRDT‑BD2) differentiate it from generic acetophenone scaffolds that lack bromodomain engagement, making it a valuable tool for target validation and assay development in epigenetic drug discovery [3].

Synthesis of Dibromoquinoline and Related Heterocycles

Procure this compound for use as a key intermediate in the Vilsmeier reaction to synthesize 6,8‑dibromo‑4‑chloroquinoline‑3‑carbaldehyde, a versatile building block for further elaboration into pyrazoloquinolines and other nitrogen‑containing heterocycles [2]. The availability of full NMR spectral data ensures that the purchased material meets the required purity and structural identity for downstream synthetic steps, reducing the risk of failed reactions and material waste.

CNS Fragment-Based and Phenotypic Screening Library Inclusion

Include this compound in targeted screening libraries for CNS indications due to its documented, albeit moderate, binding to the CB2 receptor (Ki = 278 nM) and dopamine D3 receptor (Ki = 40 nM) [4]. Its distinct 3,5‑dibromo‑2‑aminoacetophenone scaffold offers a novel chemotype for GPCR modulation that is absent from many commercial screening collections, providing a unique opportunity for hit identification in neurological or psychiatric disorders.

Application
Selection Property
Validation Focus
mIDH1 inhibitor hit-to-lead studies
Reported mIDH1 R132H inhibition
SAR interpretation and selectivity profiling
Bromodomain probe development (TAF1/BRDT)
Bromodomain binding affinity
BROMOscan selectivity and target engagement
Heterocyclic synthesis (6,8-dibromoquinoline)
3,5-dibromo substitution pattern
Vilsmeier reaction regioselectivity
CNS target screening (CB2/D3)
GPCR binding profile
Radioligand displacement selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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